molecular formula C10H9NO2 B1665955 7-Amino-4-methylcoumarin CAS No. 26093-31-2

7-Amino-4-methylcoumarin

Cat. No. B1665955
Key on ui cas rn: 26093-31-2
M. Wt: 175.18 g/mol
InChI Key: GLNDAGDHSLMOKX-UHFFFAOYSA-N
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Patent
US06194190B1

Procedure details

After the plasmid DNA obtained was introduced to the yeast BJ2168, transformants obtained on an auxotrophic plate (6.7 g/l yeast nitrogen base, 20 g/l glucose, 20 mg/l tryptophan, 20 mg/l histidine, 20 mg/l uracil, 15 g/l agar) were each inoculated into a test tube containing 5 ml of YPD medium (10 g/l yeast extract, 20 g/l peptone, 20 g/l glucose) and cultured at 30° C. for 16 hours. Each culture broth was transferred to a conical flask containing 500 ml of the above-described auxotrophic medium and cultured at 30° C. for 16 hours. The culture broth was centrifuged to harvest cells. The cells obtained were suspended in 50 ml of buffer C (1 M sorbitol, 50 mM Tris-HCl, pH 7.5, 30 mM DTT) and incubated at 30° C. for 10 minutes, followed by centrifugation. The cells obtained were further suspended in 10 ml of buffer D (1 M sorbitol, 50 mM Tris-HCl, pH 7.5, 2 mM DTT), and Zymolyase-100T (manufactured by Seikagaku Corp.) was added so as to a final concentration of 0.5 mg/ml, followed by incubation at 30° C. for 30 minutes and subsequent centrifugation, to yield a protoplast. The protoplast obtained was then suspended in 20 ml of buffer E (50 mM Tris-HCl, pH 7.5, 2 mM DTT). EDTA, KCl, and Triton X-100 were added so as to respective final concentrations of 1 mM, 0.2 M, and 0.2%, followed by incubation at 37° C. for 5 minutes. This suspension was heat-treated at 100° C. for 15 minutes, and then centrifuged to yield a lysate. From this lysate, a modified enzyme preparation was prepared, by the same purification method as that for amino terminal protecting group-releasing enzyme described in item (9) of Example 1. One unit of the modified enzyme preparation was defined as the amount of enzyme capable of producing 1 μmol of 7-amino-4-methylcoumarine in one minute at a pH of 7.6 and 75° C. in the presence of an Met-MCA as the substrate. The yeast expressing the above protein is named and designated as Saccharomyces cerevisiae BJ2168/pAcDAP, and has been deposited under accession number FERM BP-5952 with the National Institute of Bioscience and Human-Technology, Agency of Industrial Science and Technology, Ministry of International Trade and Industry, of which the address is 1-3, Higashi 1-chome, Tsukuba-shi, Ibaraki-ken, 305 Japan (date of original deposit: May 23, 1997).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sorbitol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 9 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Tris-HCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
DTT
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
sorbitol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Tris-HCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
DTT
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Tris-HCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
DTT
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
O[CH2:2][C@@H:3]([C@H:5]([C@@H:7]([C@@H:9]([CH2:11][OH:12])O)O)O)[OH:4].[CH2:13](O)C(N)(CO)CO.Cl.C(S)[C@@H](O)[C@H](O)CS.C(N(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O.[Cl-].[K+].CCC(CO[C:59]([C:72]([N:74](CC[NH+](C)C)C)=O)(C1C=CC=CC=1)[C:60]1C=CC=CC=1)CC.[Cl-].N[C@H](C(O)=O)CCSC>>[NH2:74][C:72]1[CH:2]=[C:3]2[C:5]([C:7]([CH3:13])=[CH:9][C:11](=[O:12])[O:4]2)=[CH:60][CH:59]=1 |f:1.2,5.6,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CCSC)C(=O)O
Step Two
Name
sorbitol
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Step Three
Name
( 9 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Tris-HCl
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CO)(CO)N)O.Cl
Step Five
Name
DTT
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@H]([C@@H](CS)O)O)S
Step Six
Name
sorbitol
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Step Seven
Name
Tris-HCl
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CO)(CO)N)O.Cl
Step Eight
Name
DTT
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@H]([C@@H](CS)O)O)S
Step Nine
Name
Tris-HCl
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CO)(CO)N)O.Cl
Step Ten
Name
DTT
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@H]([C@@H](CS)O)O)S
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(CC)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N(C)CC[NH+](C)C.[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
each inoculated into a test tube
ADDITION
Type
ADDITION
Details
containing
EXTRACTION
Type
EXTRACTION
Details
5 ml of YPD medium (10 g/l yeast extract, 20 g/l peptone, 20 g/l glucose)
CUSTOM
Type
CUSTOM
Details
Each culture broth was transferred to a conical flask
ADDITION
Type
ADDITION
Details
containing 500 ml of the above-described auxotrophic medium
WAIT
Type
WAIT
Details
cultured at 30° C. for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The cells obtained
WAIT
Type
WAIT
Details
incubated at 30° C. for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The cells obtained
ADDITION
Type
ADDITION
Details
was added so as to a final concentration of 0.5 mg/ml
WAIT
Type
WAIT
Details
followed by incubation at 30° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
subsequent centrifugation, to yield a protoplast
CUSTOM
Type
CUSTOM
Details
The protoplast obtained
WAIT
Type
WAIT
Details
followed by incubation at 37° C. for 5 minutes
Duration
5 min
ADDITION
Type
ADDITION
Details
This suspension was heat-treated at 100° C. for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
to yield a lysate
CUSTOM
Type
CUSTOM
Details
From this lysate, a modified enzyme preparation
CUSTOM
Type
CUSTOM
Details
was prepared, by the same purification method as that for amino terminal
CUSTOM
Type
CUSTOM
Details
One unit of the modified enzyme preparation

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC1=CC=C2C(=CC(OC2=C1)=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 μmol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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